4-Oxo-1,4-dihydroquinazolin-6-yl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-oxo-3H-quinazolin-6-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6(13)15-7-2-3-9-8(4-7)10(14)12-5-11-9/h2-5H,1H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSILJZBWLFQGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596955 | |
| Record name | 4-Oxo-1,4-dihydroquinazolin-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179688-15-4 | |
| Record name | 4-Oxo-1,4-dihydroquinazolin-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Oxo 1,4 Dihydroquinazolin 6 Yl Acetate and Its Derivatives
Established Synthetic Routes to the 4-Oxo-1,4-dihydroquinazolin-6-yl Acetate (B1210297) Core
The fundamental structure of 4-Oxo-1,4-dihydroquinazolin-6-yl acetate is assembled through several reliable and well-documented synthetic pathways. These methods often begin with simple, commercially available precursors and proceed through key cyclization and functional group manipulation steps.
Conventional Synthetic Pathways utilizing Anthranilic Acid Derivatives
The most common and traditional approach to constructing the quinazolin-4(3H)-one core relies on the use of anthranilic acid and its derivatives. core.ac.ukscispace.com This family of methods is valued for its versatility and the accessibility of the starting materials. A primary strategy involves the condensation of an appropriately substituted anthranilic acid with a source for the C2 and N3 atoms of the quinazolinone ring.
The synthesis typically begins with a 2-amino-5-hydroxybenzoic acid derivative. The key step is the cyclization reaction. One classic method is the Niementowski quinazolinone synthesis, which involves the reaction of anthranilic acid with amides. tandfonline.com Variations of this approach utilize reagents like formic acid, formamide, or orthoesters in combination with an amine to construct the heterocyclic ring. tandfonline.comrsc.org For instance, heating anthranilic acid with an excess of formic acid or formamide leads to the formation of the quinazolinone skeleton. acs.org The reaction proceeds through an initial N-formylation of the anthranilic acid, followed by condensation and intramolecular cyclization to yield the final quinazolinone core. rsc.org
| Starting Material | Reagents | Conditions | Product | Yield (%) |
| Anthranilic Acid | Formic Acid, Aniline (B41778) | Microwave Irradiation | 3-Phenylquinazolin-4(3H)-one | 83 |
| Anthranilic Acid | Triethyl orthoacetate, Aniline, PTSA | Microwave Irradiation | 2-Methyl-3-phenylquinazolin-4(3H)-one | High |
| 5-Bromoanthranilic Acid | Formamide | 120 °C | 6-Bromo-4-oxoquinazoline | 87-95 |
Data compiled from multiple sources describing general quinazolinone synthesis. rsc.orgacs.org
Chlorination and Acetylation Strategies for Quinazolinone Precursors
A direct and efficient method to synthesize this compound involves the acetylation of a pre-formed quinazolinone precursor, specifically 6-hydroxy-4(3H)-quinazolinone. This precursor is accessible through the cyclization of 2-amino-5-hydroxybenzoic acid.
The acetylation step is a standard esterification reaction. The 6-hydroxy-4(3H)-quinazolinone is treated with an acetylating agent, most commonly acetic anhydride (B1165640), often in the presence of a base such as pyridine which can also serve as the solvent. The reaction is typically heated to drive it to completion. This process selectively converts the phenolic hydroxyl group at the 6-position into an acetate ester, yielding the target compound, this compound. While halogenation, such as chlorination, is a common strategy for activating positions on the quinazolinone ring for further substitution, direct acetylation of a hydroxyl precursor is the most straightforward route to the title compound. mdpi.com
One-Pot Reaction Sequences in this compound Synthesis
A common one-pot approach for 2,3-disubstituted quinazolin-4(1H)-ones involves the three-component condensation of isatoic anhydride, a primary amine, and an aldehyde. nih.gov Another effective method is the microwave-assisted, solvent-free cyclocondensation of anthranilic acid, an amine, and formic acid or an orthoester. rsc.org This reaction proceeds rapidly, often within minutes, to afford the quinazolinone product in high yields. The mechanism is believed to involve the rapid N-formylation of either the anthranilic acid or the amine, followed by condensation and cyclization. rsc.org Such methods offer a green and efficient alternative to traditional multi-step syntheses. tandfonline.com
Advanced Synthetic Strategies for Functionalized this compound Derivatives
To explore the chemical space around the this compound scaffold, advanced synthetic strategies are employed to introduce a wide array of functional groups and structural motifs. These methods allow for the generation of diverse libraries of analogs for various research applications.
Nucleophilic Substitution Reactions for Diverse Analog Generation
Nucleophilic substitution is a powerful tool for modifying the quinazolinone core. The reactivity of different positions on the ring allows for selective functionalization. For example, by preparing a 2,4-dichloroquinazoline precursor, chemists can exploit the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the one at C2. mdpi.com This allows for the selective introduction of various amine nucleophiles at the 4-position, leading to a wide range of 4-aminoquinazoline derivatives. mdpi.combohrium.com
Furthermore, other positions can be functionalized. For instance, a 2-mercaptoquinazolinone can be synthesized from anthranilic acid and an isothiocyanate. The thiol group at the C2 position can then readily undergo S-alkylation, a form of nucleophilic substitution, with various electrophiles like alkyl halides to introduce diverse side chains. nih.gov
| Quinazoline (B50416) Precursor | Nucleophile/Electrophile | Position of Substitution | Product Type |
| 2,4-Dichloroquinazoline | Primary/Secondary Amine | C4 | 2-Chloro-4-aminoquinazoline |
| 2-Mercapto-3-aryl-quinazolin-4(3H)-one | Methyl bromoacetate (B1195939) | S at C2 | 2-(carboxymethyl)thio-quinazolinone |
Introduction of Heterocyclic Moieties onto the Quinazolinone Scaffold
Attaching other heterocyclic rings to the quinazolinone scaffold is a common strategy to create more complex molecules with potentially enhanced biological activities. This can be achieved by building the quinazolinone ring onto a molecule that already contains a heterocycle or by attaching a heterocycle to a pre-formed quinazolinone.
One approach involves condensing a substituted anthranilic acid derivative with a heterocyclic amine. For example, the reaction of 2-phenyl-4H-3,1-benzoxazin-4-one with a phenyl derivative bearing a chalcone moiety, followed by reaction with hydrazine or hydroxylamine, can yield quinazolinones substituted with pyrazole or isoxazole rings, respectively. scispace.com Similarly, reaction with urea (B33335) or thiourea can introduce pyrimidine or thiopyrimidine rings. scispace.com
Another strategy involves the direct annulation of anthranilic esters with N-pyridyl ureas. This method leads to the formation of 3-(pyridin-2-yl)quinazoline-2,4(1H,3H)-diones, directly linking a pyridine ring to the N3 position of the quinazolinone core. nih.gov These methods provide access to a rich diversity of fused and linked heterocyclic systems. ekb.eg
| Quinazolinone Precursor/Starting Material | Reagent(s) | Heterocycle Introduced |
| 2-Phenyl-3-[4'-(3''-phenylacryloyl)phenyl] quinazolin-4(3H)-one | Hydrazine Hydrate | Pyrazole |
| 2-Phenyl-3-[4'-(3''-phenylacryloyl)phenyl] quinazolin-4(3H)-one | Hydroxylamine Hydrochloride | Isoxazole |
| Ethyl Anthranilate | 1,1-dimethyl-3-(pyridin-2-yl) urea | Pyridine |
S-Alkylation and N-Alkylation Approaches in Quinazolinone Synthesis
Alkylation is a fundamental transformation in the derivatization of the quinazolinone core, allowing for the introduction of various functional groups at the nitrogen and sulfur atoms. These modifications are crucial for tuning the molecule's physicochemical and biological properties. The regioselectivity of alkylation—whether it occurs at a nitrogen, oxygen, or sulfur atom—is a key challenge and a subject of extensive study.
N-Alkylation:
The quinazolinone scaffold presents multiple potential sites for N-alkylation, primarily at the N1 and N3 positions. However, under classical two-phase conditions using a solid base (like potassium carbonate or cesium carbonate) in an aprotic solvent (such as DMF or acetone), alkylation of quinazolin-4-ones occurs regioselectively at the 3-N-position. juniperpublishers.comjuniperpublishers.com This selectivity has been unequivocally established through 2D NMR spectroscopy, which helps to distinguish between N- and potential O-alkylation products. juniperpublishers.comresearchgate.net For example, the alkylation of quinazolin-4(3H)-one with benzyl (B1604629) chloride in the presence of potassium carbonate in DMF at 100°C yields the N-alkylation product in 82% yield. juniperpublishers.com Similarly, N3-alkylation of 2-chloro-4(3H)-quinazolinone with methyl bromoacetate is a key step in creating a scaffold for further diversification. rsc.orguw.edu
The choice of reagents and conditions can be optimized to ensure high regioselectivity. Studies have demonstrated that N-alkylation is often favored, and the structure of the resulting products can be confirmed by identifying correlations in 2D NMR spectra, such as the correlation between the protons of the newly introduced N-CH2 group and the 2-H proton of the quinazolinone ring. juniperpublishers.comjuniperpublishers.com
S-Alkylation:
S-alkylation is a valuable strategy for modifying quinazolinones at the 2-position. This approach typically begins with the synthesis of a 2-mercapto or 2-thioxo quinazolinone derivative. For instance, 2-mercapto-3-arylquinazolin-4(3H)-ones can be synthesized by reacting anthranilic acid with various aryl isothiocyanates. nih.gov The resulting free mercapto group (-SH) at the C2 position is then amenable to alkylation.
The alkylation of the sulfur atom is generally achieved by reacting the 2-mercaptoquinazolinone with an alkyl halide, such as ethyl bromoacetate, in the presence of a base like potassium carbonate in a solvent like acetone. nih.gov The direction of alkylation in 2-methylquinazoline-4-thione is influenced by the nature of the alkylating agent, the solvent, and the temperature, with the reaction potentially occurring at the N3 or S4 atoms. tiiame.uzresearchgate.net The anion of 2-methylquinazoline-4-thione exhibits ambident character, with negative charge delocalized over the S4-C4-N3 atoms, influencing the reaction's outcome. tiiame.uzresearchgate.net
Table 1: Comparison of N-Alkylation and S-Alkylation Conditions for Quinazolinones
| Alkylation Type | Starting Material | Reagents | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| N-Alkylation | Quinazolin-4(3H)-one | Benzyl chloride, K₂CO₃, DMF | 100°C, 3 hours | 3-N-alkylated | 82% | juniperpublishers.com |
| N-Alkylation | 2-Chloro-4(3H)-quinazolinone | Methyl bromoacetate | - | N3-alkylated precursor | 71% | uw.edu |
| S-Alkylation | 2-Mercapto-3-arylquinazolin-4(3H)-one | Ethyl bromoacetate, K₂CO₃, Acetone | Room Temp, 8 hours | 2-S-alkylated | - | nih.gov |
| S-Alkylation | 2-Methylquinazoline-4-thione | Propyl iodide, NaH, Alcohol/Acetonitrile | 80-90°C | 4-S-alkylated | High | tiiame.uz |
Green Chemistry Approaches in Quinazolinone Synthesis
The principles of green chemistry, which aim to reduce waste and the use of hazardous materials, are increasingly being applied to the synthesis of quinazolinones. These approaches focus on energy efficiency, the use of safer solvents, and the development of reusable catalysts.
Several environmentally friendly techniques have been developed for quinazolinone synthesis. These include:
Microwave-assisted synthesis : This method offers advantages like faster heating and energy savings. For example, 3-substituted-quinazolin-4(3H)-ones can be synthesized in a one-pot reaction of anthranilic acid, amines, and an orthoester in a microwave reactor.
Use of Deep Eutectic Solvents (DES) : DES, such as choline chloride:urea, serve as green reaction media. 2-Methyl-3-substituted-quinazolin-4(3H)-one derivatives have been synthesized in a two-step reaction utilizing a DES.
Catalyst- and metal-free synthesis : Electrochemical methods have been employed for the synthesis of quinazolinones from substituted alkenes and 2-aminobenzamides, avoiding the need for metal catalysts.
Heterogeneous nano-catalysts : Multi-component reactions under solvent-free conditions using heterogeneous nano-catalysts are another green strategy. For instance, an acid-functionalized magnetic silica-based catalyst has been used for quinazolinone synthesis in water at room temperature.
One-pot procedures : Four-component reactions for preparing substituted quinazolines from simple anilines, aromatic aldehydes, and ammonium (B1175870) iodide under metal-free conditions provide an efficient and atom-economical route.
Table 2: Examples of Green Synthesis Methods for Quinazolinones
| Green Approach | Reactants | Conditions | Key Advantage |
|---|---|---|---|
| Microwave Synthesis | Anthranilic acid, amines, orthoester | Microwave reactor | Reduced reaction time, energy efficiency |
| Deep Eutectic Solvents | Benzoxazinone (B8607429), amines | Choline chloride:urea DES | Use of a green, biodegradable solvent |
| Metal-Free Synthesis | Anilines, aromatic aldehydes, ammonium iodide | Metal-free conditions | Avoids toxic metal catalysts |
| Nanocatalysis | Diaminoglyoxime, anthranilic acid | Acid-functionalized magnetic silica catalyst in water | Catalyst is reusable and reaction is in water |
Reaction Mechanisms and Catalytic Considerations in Quinazolinone Derivatization
The synthesis of quinazolinones often involves complex reaction mechanisms and relies heavily on the use of catalysts to achieve high efficiency and selectivity. Transition metals are frequently employed to catalyze key bond-forming steps.
A plausible reaction mechanism for the synthesis of quinazolinones from styrene and o-aminobenzamide involves the initial oxidation of styrene to benzaldehyde. This aldehyde then undergoes condensation with o-aminobenzamide to form an imine intermediate, which subsequently cyclizes and is oxidized to yield the final quinazolinone product.
Transition metal catalysis plays a significant role in the derivatization of the quinazolinone scaffold through C-H bond functionalization. This includes reactions like arylation, amination, and alkylation. For example, copper(I) bromide catalyzes a domino reaction of alkyl halides and anthranilamides to produce 2-substituted quinazolin-4(3H)-ones. The proposed mechanism involves a four-step domino sequence.
The choice of catalyst is critical and can dramatically influence the reaction outcome. Various transition metals, including palladium, copper, iron, and cobalt, have been utilized. For instance, cobalt-catalyzed reactions have been developed for the dehydrogenative synthesis of quinazolines from 2-aminoaryl alcohols and nitriles under mild, ligand-free conditions. Mechanistically, these reactions can proceed through pathways such as C-H amidation followed by intramolecular cyclization.
Catalytic systems can also be designed for reusability, aligning with green chemistry principles. Heterogeneous catalysts, such as the cobalt zeolite imidazolate framework (ZIF-67), have been used for quinazoline synthesis, offering advantages like low reaction temperatures and catalyst recyclability. The mechanism in such cases involves the activation of reactants on the catalyst surface, facilitating the cyclization and subsequent steps. For example, a proposed mechanism for the synthesis of 4-oxo-dihydroquinazolinone derivatives using a functionalized SBA-15 nanocatalyst involves the activation of an aldehyde by the catalyst, followed by addition to an amino group to form an imine intermediate. This intermediate then undergoes an intramolecular nucleophilic attack and a 1,5-proton transfer to yield the product.
Biological Activity and Pharmacological Potential of 4 Oxo 1,4 Dihydroquinazolin 6 Yl Acetate and Its Derivatives
Antineoplastic and Anticancer Activities
The quinazolinone core structure has proven to be a versatile scaffold for the development of potent anticancer agents. Modifications at various positions of the quinazoline (B50416) ring have led to the discovery of compounds with significant inhibitory activity against a range of cancer-related targets.
Tyrosine Kinase Inhibition: Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)
The quinazoline scaffold is a well-established pharmacophore for the inhibition of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are key drivers in many cancers. Numerous 4-anilinoquinazoline derivatives have been developed as potent EGFR tyrosine kinase inhibitors (TKIs), with some achieving clinical success. The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks the signaling cascade that promotes cell proliferation and survival.
Dual inhibition of both EGFR and HER2 is a validated strategy to overcome resistance and improve therapeutic outcomes. Several novel quinazoline derivatives have been designed and synthesized to target both receptors. For instance, a series of 6-salicyl-4-anilinoquinazoline derivatives were evaluated for their dual EGFR/HER2 inhibitory activity, with some compounds showing potent inhibition of both kinases, comparable to clinically used drugs like Erlotinib and Lapatinib. The structure-activity relationship (SAR) studies of these derivatives often highlight the importance of specific substitutions on the 4-anilino moiety and the quinazoline core for optimal inhibitory activity.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. The quinazoline core is also a prominent feature in the design of VEGFR-2 inhibitors. Many quinazoline derivatives have been identified as potent inhibitors of VEGFR-2, often in addition to their activity against EGFR, leading to the development of dual EGFR/VEGFR-2 inhibitors.
For example, a series of 4-anilinoquinazoline derivatives were developed as dual inhibitors of both VEGFR-2 and EGFR. SAR studies revealed that specific substitutions on the quinazoline ring and the 4-anilino group are crucial for potent dual inhibitory activity. These dual inhibitors have the potential to simultaneously block tumor cell proliferation and angiogenesis, offering a powerful two-pronged attack on cancer.
Poly(ADP-ribose) Polymerase (PARP-1) Inhibition
Poly(ADP-ribose) polymerase (PARP-1) is a key enzyme in the DNA damage repair pathway. Inhibiting PARP-1 in cancer cells with existing DNA repair defects, such as those with BRCA mutations, can lead to synthetic lethality and cell death. The quinazolinone scaffold has been explored for the development of PARP-1 inhibitors.
Several studies have reported the design and synthesis of novel quinazolinone derivatives with potent PARP-1 inhibitory activity. For instance, a series of 2-substituted-quinazolinones were identified as having a high affinity for PARP-1. SAR studies have indicated that the nature of the substituent at the 2-position of the quinazolinone ring plays a critical role in determining the inhibitory potency.
Aurora Kinase A (AKA) Inhibition
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis and cell cycle regulation. Overexpression of Aurora Kinase A (AKA) is common in many cancers, making it an attractive target for cancer therapy. Quinazoline and quinazolin-4(3H)-one derivatives have been investigated as inhibitors of Aurora kinases.
A notable example is the development of a novel quinazolin-4(3H)-one derivative, BIQO-19 (Ethyl 6-(4-oxo-3-(pyrimidin-2-ylmethyl)-3,4-dihydroquinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate), which has shown to be an effective inhibitor of AKA. This compound demonstrated antiproliferative activity in non-small cell lung cancer (NSCLC) cells, including those resistant to EGFR-TKIs. The inhibition of AKA by this derivative leads to cell cycle arrest and apoptosis.
Phosphoinositide 3-Kinase (PI3K)/AKT Signaling Pathway Modulation
The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The quinazoline scaffold is a key structural feature in several clinically approved and investigational PI3K inhibitors.
Numerous quinazoline derivatives have been synthesized and evaluated for their ability to modulate the PI3K/AKT pathway. These compounds often act as direct inhibitors of PI3K isoforms, thereby blocking the downstream signaling cascade that promotes cancer cell survival and proliferation. SAR studies have been instrumental in optimizing the potency and selectivity of these quinazoline-based PI3K inhibitors.
Cell Cycle Modulation and Apoptosis Induction in Malignant Cell Lines
A common outcome of the inhibition of the aforementioned targets by quinazoline derivatives is the modulation of the cell cycle and the induction of apoptosis (programmed cell death) in cancer cells. By blocking key signaling pathways and kinases, these compounds can halt the progression of the cell cycle, typically at the G1/S or G2/M checkpoints, preventing cancer cells from dividing.
Furthermore, the disruption of survival signals often leads to the activation of the apoptotic cascade. Many quinazoline derivatives have been shown to induce apoptosis in various cancer cell lines. For example, a novel quinazoline derivative, 04NB-03, was found to induce both cell cycle arrest at the G2/M phase and apoptosis in hepatocellular carcinoma cells. This induction of apoptosis is often mediated by the generation of reactive oxygen species (ROS). The ability of these compounds to trigger programmed cell death is a crucial aspect of their anticancer potential.
In vitro Cytotoxic Efficacy against Human Cancer Cell Lines
Derivatives of 4-oxo-1,4-dihydroquinazoline have demonstrated significant cytotoxic effects across a variety of human cancer cell lines. These compounds have been the focus of numerous studies aiming to develop more effective and selective anticancer agents. The quinazoline scaffold is a key feature in several FDA-approved anticancer drugs. nih.govnih.gov
Research has shown that modifications to the quinazoline structure can lead to potent inhibitory effects on cancer cell proliferation. For instance, a series of pyrazolo[1,5-c]quinazoline-triazole conjugates displayed substantial cytotoxic activity against human breast cancer (MCF-7) and human lung carcinoma (A549) cell lines, with IC50 values below 8 µM for both. doi.org One particular structure, 6C4, was even more effective at suppressing MCF-7 cell growth than the widely used chemotherapy drug, Doxorubicin. doi.org
Similarly, newly synthesized quinazolinone derivatives have been evaluated for their effects on lung cancer (SKLU-1), breast cancer (MCF-7), and liver cancer (HepG-2) cell lines. vnu.edu.vn One compound, 8h, showed notable cytotoxic effects against all three cell lines, with IC50 values of 23.09, 27.75, and 30.19 µg/mL, respectively. vnu.edu.vn
Further studies on quinazoline derivatives containing an isoxazole moiety also revealed promising in vitro anticancer activities against A549, HCT116, and MCF-7 cell lines. nih.gov The strategic inclusion of a fluorine atom and sulphonamide groups in fluorinated quinazolinone–sulphonamide hybrids resulted in substantial anticancer activity in the micromolar range against NCI, MCF-7, and HEK-293 cell lines. nih.gov
The versatility of the quinazoline scaffold allows for the incorporation of various chemical groups to enhance cytotoxic potential. For example, some derivatives have been specifically designed to inhibit key enzymes involved in cancer progression, such as receptor tyrosine kinases. researchgate.net The substitution of a basic side chain at position 6 or 7 of the quinazoline nucleus has been shown to be important for determining the cytotoxicity of these compounds. nih.gov
The following table summarizes the in vitro cytotoxic activity of various 4-oxo-1,4-dihydroquinazolin-6-yl acetate (B1210297) derivatives against several human cancer cell lines.
| Derivative Type | Cell Line | Activity (IC50) |
| Pyrazolo[1,5-c]quinazoline-triazole conjugates | MCF-7 | 2.3 to 6.1 µM doi.org |
| Pyrazolo[1,5-c]quinazoline-triazole conjugates | A549 | 1.9 to 7.8 µM doi.org |
| Quinazolinone derivative 8h | SKLU-1 | 23.09 µg/mL vnu.edu.vn |
| Quinazolinone derivative 8h | MCF-7 | 27.75 µg/mL vnu.edu.vn |
| Quinazolinone derivative 8h | HepG-2 | 30.19 µg/mL vnu.edu.vn |
| Quinazoline-isoxazole derivatives | A549, HCT116, MCF-7 | Good activity nih.gov |
| Fluorinated quinazolinone–sulphonamide hybrids | NCI, MCF-7, HEK-293 | Micromolar range nih.gov |
| 6-Bromo quinazolinone derivative 8a | MCF-7 | 15.85 ± 3.32 µM nih.gov |
| 6-Bromo quinazolinone derivative 8a | SW480 | 17.85 ± 0.92 µM nih.gov |
| Quinazoline derivative 18 | MGC-803 | 0.85 µM nih.govnih.gov |
In vivo Antitumor Efficacy in Preclinical Animal Models
The promising in vitro results of 4-oxo-1,4-dihydroquinazoline derivatives have led to their evaluation in preclinical animal models to assess their in vivo antitumor efficacy. These studies are crucial for determining the potential of these compounds as therapeutic agents.
In one study, a novel quinazoline derivative, compound 18, was evaluated for its in vivo antitumor effects in a xenograft model carrying MGC-803 human gastric cancer cells. nih.gov The results were significant, showing that compound 18 markedly reduced both the average tumor volume and tumor weight without causing any noticeable effect on the body weight of the mice. nih.govnih.gov This suggests a favorable safety profile at effective doses. The antitumor effect of compound 18 was reported to be better than that of the standard chemotherapy drug 5-fluorouracil (5-Fu). nih.govnih.gov Furthermore, an acute toxicity assay in mice revealed no deaths or obvious pathological damage, reinforcing the potential of this compound as a lead for further development. nih.govresearchgate.net
Another study focused on 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (compound 2), which demonstrated significant inhibition of tumor growth in mice at a dose of 1.0 mg/kg without apparent signs of toxicity. nih.gov In a dose-dependent study using an NCI-H460 xenograft model, this compound showed tumor growth inhibition rates of 17.8%, 36.8%, and 61.9% at doses of 0.25, 0.5, and 1.0 mg/kg, respectively. nih.gov The inhibition at the highest dose was comparable to that of paclitaxel, a widely used anticancer drug. nih.gov
Furthermore, a study on fluorinated diperidinylpyrrolidinylquinazolin amine UNC0642 demonstrated its anticancer effects in an in vivo mouse model of urinary bladder cancer. frontiersin.org The compound was found to decrease the viability of bladder cancer cells and increase apoptosis. frontiersin.org
These in vivo studies provide strong evidence for the antitumor potential of 4-oxo-1,4-dihydroquinazoline derivatives and support their continued investigation as potential cancer therapeutics.
The table below summarizes the in vivo antitumor efficacy of selected 4-oxo-1,4-dihydroquinazolin-6-yl acetate derivatives in preclinical animal models.
| Compound | Animal Model | Key Findings |
| Compound 18 | MGC-803 Xenograft (Mice) | Significantly decreased tumor volume and weight; better efficacy than 5-Fu; no significant effect on body weight. nih.govnih.gov |
| Compound 2 | NCI-H460 Xenograft (Mice) | Inhibited tumor growth by 62% at 1.0 mg/kg; dose-dependent inhibition. nih.gov |
| UNC0642 | Urinary Bladder Cancer (Mice) | Confirmed anticancer effect. frontiersin.org |
| Compound B1 | HCT-15 Xenograft (Mice) | Safe at tested dosages with no significant changes in mouse body weight. mdpi.com |
Antimicrobial Activities
Antibacterial Spectrum and Efficacy
Derivatives of 4-oxo-1,4-dihydroquinazoline have been extensively studied for their antibacterial properties and have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govbiomedpharmajournal.org The quinazolinone ring system is a versatile scaffold that allows for various substitutions, leading to compounds with potent antimicrobial effects. nih.gov
Studies have shown that certain quinazolinone derivatives exhibit better bacteriostatic activity against Gram-negative bacteria. nih.gov For example, some compounds have demonstrated acceptable activity against Pseudomonas aeruginosa. nih.gov Conversely, other derivatives have shown high activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov The presence of specific substitutions, such as chlorine or bromine at positions 6 and 8 of the phenyl ring of the quinazolinone, has been reported to enhance their antimicrobial activities. nih.gov
In a study of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives, several compounds demonstrated selective and potent inhibitory activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 0.5 µg/mL. nih.gov One compound, 6'a, was particularly effective against multiple clinical strains of multi-drug resistant S. aureus, irrespective of their resistance status. nih.gov This compound also exhibited concentration-dependent bactericidal activity and showed synergistic effects with FDA-approved drugs. nih.gov
The antibacterial efficacy of some quinazolinone derivatives is further enhanced when conjugated with silver nanoparticles. Two such conjugated compounds showed improved antibacterial activity against Escherichia coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, B. cereus, and P. aeruginosa compared to the compounds alone. mdpi.com
The following table provides a summary of the antibacterial spectrum and efficacy of various this compound derivatives.
| Bacterial Strain | Activity of Quinazolinone Derivatives |
| Staphylococcus aureus | High activity with MICs as low as 0.25-0.5 µg/mL for some derivatives. nih.govnih.gov |
| Bacillus subtilis | High activity at concentrations of 32 or 64 µg/ml. nih.gov |
| Streptococcus pyogenes | Enhanced activity when conjugated with silver nanoparticles. mdpi.com |
| Escherichia coli | Enhanced activity when conjugated with silver nanoparticles. mdpi.com |
| Pseudomonas aeruginosa | Acceptable activity for some derivatives; enhanced when conjugated with silver nanoparticles. nih.govmdpi.com |
| Klebsiella pneumoniae | Enhanced activity when conjugated with silver nanoparticles. mdpi.com |
| Salmonella enteritidis | Good activity in a broad range of concentrations (32 to 512 µg/ml) for compounds with nitro or bromine substitutions. nih.gov |
Antifungal Spectrum and Efficacy
In addition to their antibacterial properties, derivatives of 4-oxo-1,4-dihydroquinazoline have also demonstrated significant antifungal activity against a range of fungal pathogens. nih.govbiomedpharmajournal.org The versatility of the quinazolinone scaffold has been exploited to develop compounds with potent fungistatic and, in some cases, fungicidal effects.
Several studies have reported the efficacy of these derivatives against common fungal strains such as Candida albicans and Aspergillus niger. nih.gov In one study, nearly all screened quinazolinone compounds showed good activity against these two fungi. nih.gov It was noted that these compounds generally exhibited better fungistatic rather than fungicidal activities. nih.gov Certain fused pyrolo-quinazolinone and pyridazine-quinazolinone derivatives showed good activity against C. albicans and A. niger at concentrations of 32 or 64 μg/ml. nih.gov
The substitution pattern on the quinazolinone ring plays a crucial role in determining the antifungal potency. For instance, the presence of a halogen at the 7-position of the quinazolinone ring has been associated with high in vitro activity against filamentous fungi. acs.org A series of azole antifungal agents featuring a quinazolinone nucleus displayed higher in vitro activities against filamentous fungi compared to other structural analogs. acs.org
Furthermore, novel pyrazol-quinazolinone compounds have been synthesized and shown to have certain inhibitory effects on the growth of several plant pathogenic fungi. mdpi.com Specifically, compounds containing a cyano group exhibited better inhibitory effects against Fusarium verticillioides, Fusarium oxysporum f. sp. Niveum, and Colletotrichum fructicola. mdpi.com
The table below summarizes the antifungal spectrum and efficacy of various this compound derivatives.
| Fungal Strain | Activity of Quinazolinone Derivatives |
| Candida albicans | Good activity at 32 or 64 µg/ml for several derivatives. nih.gov |
| Aspergillus niger | Good activity at 32 or 64 µg/ml for several derivatives. nih.gov |
| Filamentous Fungi | High in vitro activity for derivatives with a halogen at the 7-position. acs.org |
| Sclerotinia sclerotiorum | IC50 value of 2.46 µg/mL for compound 6c. acs.org |
| Pellicularia sasakii | IC50 value of 2.94 µg/mL for compound 6c. acs.org |
| Fusarium graminearum | IC50 value of 6.03 µg/mL for compound 6c. acs.org |
| Fusarium oxysporum | IC50 value of 11.9 µg/mL for compound 6c. acs.org |
| Rhizoctonia solani AG1 | Obvious inhibitory effect from compounds with chlorine substitutions. mdpi.com |
Antiviral Activities
Hepatitis C Virus (HCV) NS5B Inhibition
The Hepatitis C Virus (HCV) NS5B polymerase is a crucial enzyme for viral replication, making it a prime target for the development of antiviral drugs. nih.gov Derivatives of 4-oxo-1,4-dihydroquinazoline have emerged as promising inhibitors of this enzyme. nih.gov The lack of a similar enzyme in mammalian cells makes NS5B an attractive target for selective and non-toxic anti-HCV therapies. nih.gov
NS5B inhibitors are broadly categorized as nucleoside inhibitors (NIs) and non-nucleoside inhibitors (NNIs). nih.gov Quinazolinone derivatives primarily fall into the category of NNIs, which bind to allosteric sites on the enzyme, inducing a conformational change that disrupts its function. nih.gov
A study on a novel series of 1-substituted phenyl-4(1H)-quinazolinone and 2-methyl-1-substituted phenyl-4(1H)-quinazolinone derivatives revealed significant activity against HCV genotype 1b. nih.gov Compound 11a, in particular, showed the highest activity with an EC50 of 0.984 µM, followed by compound 11b with an EC50 of 1.38 µM. nih.gov Both of these compounds exhibited high selectivity indices, indicating a favorable profile for further development as potent and selective anti-HCV agents. nih.govnih.gov
Another class of compounds, 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives, has also been designed and synthesized as potential HCV NS5B inhibitors. mdpi.com These compounds are believed to act as metal ion chelators, binding to the Mg2+ in the catalytic center of NS5B. mdpi.com Several of these derivatives, such as 21h, 21k, and 21t, demonstrated better anti-HCV activities than the reference drug ribavirin, with EC50 values below 10 µM. mdpi.com Compound 21t was noted as one of the most potent metal ion chelators at the cellular level, with an EC50 of 2.0 µM and a good therapeutic index. mdpi.com
The following table summarizes the inhibitory activity of selected this compound derivatives against HCV NS5B.
| Compound/Derivative Series | HCV Genotype | Activity (EC50) | Selectivity Index (SI) |
| Compound 11a (1-substituted phenyl-4(1H)-quinazolinone derivative) | 1b | 0.984 µM nih.gov | 160.71 nih.govnih.gov |
| Compound 11b (1-substituted phenyl-4(1H)-quinazolinone derivative) | 1b | 1.38 µM nih.gov | 71.75 nih.govnih.gov |
| Compound 21h (3-hydroxyquinazoline-2,4(1H,3H)-dione derivative) | Not specified | < 10 µM mdpi.com | Not specified |
| Compound 21k (3-hydroxyquinazoline-2,4(1H,3H)-dione derivative) | Not specified | < 10 µM mdpi.com | Not specified |
| Compound 21t (3-hydroxyquinazoline-2,4(1H,3H)-dione derivative) | Not specified | 2.0 µM mdpi.com | > 25 mdpi.com |
Anti-HIV-1 Activity
Quinazolinone derivatives have emerged as a significant class of compounds in the search for novel anti-HIV-1 agents. ujpronline.com Research has explored their potential to inhibit key viral enzymes and processes. One area of focus has been the HIV-1 capsid protein (CA), a critical target for antiviral drug development. nih.gov The recent FDA approval of lenacapavir has validated CA as a viable target, although the emergence of drug resistance necessitates the design of new chemotypes. nih.gov In this context, researchers have designed and synthesized hybrid molecules combining the quinazolinone scaffold with other CA-targeting elements. nih.gov While some of these initial analogs showed weak inhibition of HIV-1, they provide a foundation for developing more potent compounds. nih.gov
Other studies have focused on different viral targets. For instance, a series of 2,3-disubstituted quinazolin-4(3H)-ones were synthesized and screened for their antiviral activity against HIV-1 in MT-4 cells. hakon-art.com One compound, 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one, demonstrated a 15% maximum protection against the replication of HIV-1 (IIIB) in acutely infected cells. hakon-art.com
Furthermore, quinazolinone derivatives have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). nih.gov One such compound, 6-Chloro-(4S)-cyclopropyl-3,4-dihydro-4-((2-pyridyl)-ethynyl)quinazolin-2(1H)-one, acts as a reversible and noncompetitive inhibitor of HIV-1 RT. nih.gov This compound binds to a site that overlaps with that of other non-nucleoside inhibitors and exhibits synergistic inhibition when combined with nucleoside analogs like azidothymidine triphosphate. nih.gov The development of quinolinonyl derivatives has also shown promise in disrupting the IN-vRNA interaction, which is crucial for the formation of a functional and infective virion. uniroma1.it
Additionally, novel hybrid quinazoline-triazine derivatives have been synthesized and evaluated for their in vitro anti-HIV activity against both HIV-1 (IIIB) and HIV-2 (ROD) viral strains. researchgate.net
Anti-inflammatory and Analgesic Activities
The quinazolinone nucleus is a well-established scaffold for the development of compounds with anti-inflammatory and analgesic properties. nih.govmdpi.comencyclopedia.pub Numerous studies have demonstrated the potential of 4(3H)-quinazolinone derivatives in modulating inflammatory pathways and alleviating pain.
A variety of novel quinazolinone derivatives have been synthesized and shown to possess significant anti-inflammatory and analgesic effects in animal models. jneonatalsurg.com For example, a series of 3-methyl-4(3H)quinazolinone derivatives bearing pyrazoline moieties were synthesized and evaluated. nih.gov These compounds exhibited statistically significant anti-inflammatory activity in the carrageenan-induced hind paw edema test in mice and demonstrated corresponding analgesic effects in the p-benzoquinone-induced writhing test. nih.gov
The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines. jneonatalsurg.com Some derivatives have shown efficacy comparable to standard drugs like indomethacin and phenylbutazone. jneonatalsurg.comnih.gov For instance, certain 2,3,6-trisubstituted quinazolinone derivatives displayed anti-inflammatory activity higher than phenylbutazone and were also found to be less ulcerogenic. mdpi.com The substitution pattern on the quinazolinone ring plays a crucial role in determining the potency of these compounds. For example, compounds with a p-chlorophenyl group have shown better anti-inflammatory activity than those with an unsubstituted phenyl group. nih.gov Similarly, thiazolidinone derivatives of quinazolinone have demonstrated better anti-inflammatory and analgesic activities compared to their azetidinone counterparts. nih.gov
| Compound Series | Key Structural Features | Observed Activity | Reference |
|---|---|---|---|
| Azetidinones and Thiazolidinones | Cyclization of Schiff bases | Thiazolidinones showed better activity (22.9-32.5% inhibition) than azetidinones (24.6-27.3% inhibition). | nih.gov |
| 3-methyl-4(3H)quinazolinones | Bearing pyrazoline groups | Statistically significant anti-inflammatory and analgesic effects. | nih.gov |
| 2,3,6-trisubstituted quinazolinones | o-methoxyphenyl at C-3 and p-dimethylaminophenyl at C-2 | Activity higher than standard phenylbutazone with less ulcerogenicity. | mdpi.com |
| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Bearing sulfonamide derivatives | Showed high to moderate anti-inflammatory activities. | nih.gov |
Antimalarial Activities against Plasmodium falciparum
The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for the development of new antimalarial agents. imrpress.comscialert.net Quinazolinone derivatives have been identified as a promising class of compounds in this endeavor. imrpress.comscialert.net The natural product febrifugine, which contains a quinazolinone moiety, has served as a lead structure for the design and synthesis of novel antimalarial compounds. scialert.netnih.gov
Structure-activity relationship (SAR) studies have been crucial in optimizing the antimalarial potency of quinazolinone derivatives. It has been demonstrated that the 4-quinazolinone moiety is essential for activity against the malaria parasite. nih.gov Modifications at the 2 and 3-positions of the quinazolinone ring have been extensively explored to enhance efficacy. For example, a series of 2,3-substituted quinazolin-4(3H)-one derivatives were synthesized and showed promising in vivo antimalarial activity against Plasmodium berghei in mice. nih.gov
In vitro studies have confirmed the activity of these compounds against P. falciparum. A series of quinazolinone-2-carboxamide derivatives were identified as potent inhibitors of parasite growth. acs.org Through SAR studies, a 95-fold improvement in potency was achieved from the initial hit compound, leading to an inhibitor with in vivo efficacy in a humanized mouse model of P. falciparum malaria. acs.org Similarly, new pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have shown potent cell growth inhibition against multiple clones of P. falciparum and were highly active against P. berghei. nih.gov
The development of these compounds offers a cost-effective alternative to existing therapies, as some synthetic routes are shorter and more economical. nih.gov
| Compound Series | Target | Key Findings | Reference |
|---|---|---|---|
| 2,3-substituted quinazolin-4(3H)-ones | P. berghei (in vivo) | Exhibited antimalarial activities at a dose of 5 mg/kg. | nih.gov |
| Quinazolinone-2-carboxamides | P. falciparum (in vitro and in vivo) | Potent inhibitor with a 95-fold improvement in potency from the hit compound. | acs.org |
| Pyrrolo[3,2-f]quinazoline-1,3-diamines | P. falciparum and P. berghei | Potent cell growth inhibition with IC50 of ~0.01 ng/ml and 100% cure at low doses. | nih.gov |
| Febrifugine derivatives | P. falciparum and P. berghei | Thienopyrimidine analog showed potent activity and high therapeutic selectivity. | scialert.net |
Neurological and Central Nervous System (CNS) Activities
Quinazolin-4(3H)-one derivatives have been extensively investigated for their anticonvulsant properties, with some compounds showing significant activity in preclinical models of epilepsy. nih.govresearchgate.netmdpi.commdma.ch The discovery of methaqualone as a sedative-hypnotic spurred further research into this chemical class for CNS-active drugs. nih.gov
The anticonvulsant activity of these compounds is often evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice. nih.govnih.gov Many synthesized derivatives have demonstrated protection against seizures in these tests, with some exhibiting potency comparable to or greater than standard drugs like diazepam and ethosuximide. nih.govnih.gov For example, certain 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones showed moderate to significant anticonvulsant activity compared to diazepam. nih.gov Similarly, a series of quinazoline-4(3H)-ones evaluated for their effects against scPTZ-induced seizures identified compounds that were more potent than ethosuximide. nih.gov
The proposed mechanism of action for the anticonvulsant effects of some quinazolinone derivatives involves the modulation of the GABAergic system. mdpi.com They are thought to act as positive allosteric modulators of the GABAA receptor at the benzodiazepine binding site. mdpi.com In silico studies have supported this hypothesis, suggesting that these compounds bind to the allosteric site of the GABAA receptor. mdpi.com
The multifactorial nature of Alzheimer's disease (AD) has prompted the development of multi-target drugs, and quinazolinone derivatives have emerged as a promising scaffold for this purpose. nih.gov These compounds have been shown to exhibit a range of activities relevant to the pathology of AD, including cholinesterase inhibition and anti-inflammatory effects. nih.govnih.gov
A series of quinazolin-4(3H)-one derivatives were designed and synthesized as novel multifunctional anti-AD agents. nih.gov Several of these compounds displayed promising inhibitory activity against acetylcholinesterase (AChE), a key enzyme in AD pathology. nih.govnih.gov In addition to their AChE inhibitory effects, these derivatives also demonstrated significant anti-inflammatory properties by suppressing the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. nih.govnih.gov Further mechanistic studies suggested that their anti-inflammatory action is mediated through the blockade of MAPK/JNK and NF-κB signaling pathways. nih.gov
In vivo studies have further validated the potential of these compounds. Certain quinazolinone derivatives showed promising anti-acetylcholinesterase, anti-inflammatory, and antioxidant activities in animal models of AD. nih.gov These compounds were also able to improve cognitive function, as demonstrated by the Morris water maze test. nih.gov
Other Enzyme Inhibition Studies
The versatile quinazolinone scaffold has been explored for its inhibitory activity against a variety of other enzymes beyond those directly implicated in the aforementioned conditions. These studies highlight the broad therapeutic potential of this chemical class.
Monoamine Oxidase (MAO) Inhibition: Quinazolinone derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters. nih.govacgpubs.org MAO-A inhibitors are primarily used in the treatment of depression and anxiety, while MAO-B inhibitors are employed in the management of Parkinson's disease and potentially Alzheimer's disease. acgpubs.org A series of pyrazoline derivatives of quinazolinone showed high activity against both MAO-A and MAO-B isoforms. nih.gov Docking studies have revealed that these compounds bind to the enzyme through hydrophobic interactions and pi-pi stacking. nih.gov
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for the development of skin-lightening agents and treatments for hyperpigmentation disorders. nih.gov A series of quinazolinone derivatives have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. nih.gov One such compound, derived from the natural product citral, was identified as a mixed-type and reversible tyrosinase inhibitor. nih.gov
Thymidylate Synthase Inhibition: Thymidylate synthase is a critical enzyme in DNA synthesis and a target for anticancer drugs. nih.gov Quinazolinone derivatives have been synthesized and evaluated as nonclassical lipophilic inhibitors of this enzyme. nih.gov Compounds with hydroxyl and carboxylic acid substituents were found to be the most effective, suggesting that hydrogen bonding contributes to their inhibitory activity. nih.gov These compounds also exhibited high cytotoxic activity against tumor cells in culture. nih.gov
Other Enzymes: Quinazolinones have also shown inhibitory activity against other enzymes, including carbonic anhydrase, phosphodiesterase, glucuronidase, and xanthine oxidase. nih.govmdpi.com
| Enzyme | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|
| Monoamine Oxidase (MAO-A/B) | Depression, Parkinson's Disease | Pyrazoline derivatives showed high activity against both isoforms. | nih.gov |
| Tyrosinase | Hyperpigmentation | A citral-derived quinazolinone was a mixed-type, reversible inhibitor. | nih.gov |
| Thymidylate Synthase | Cancer | Derivatives showed effective inhibition and high cytotoxicity. | nih.gov |
| Carbonic Anhydrase | Various | Some derivatives were potent inhibitors. | mdpi.com |
Calreticulin Transacetylase (CRTAase) and Nitric Oxide Synthase (NOS) Modulation
Recent research has shed light on the modulatory effects of certain quinazolinone-related structures on Calreticulin Transacetylase (CRTAase) and Nitric Oxide Synthase (NOS). While direct studies on this compound are not extensively available, the biological activity of closely related analogs provides significant insights into its potential mechanisms of action.
A notable example is the investigation of 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, a compound with a similar acetoxy-substituted heterocyclic core. Studies have revealed that this molecule can act as a substrate for CRTAase, a unique enzyme that facilitates the transfer of acetyl groups from donor molecules to specific proteins, thereby modulating their function. This enzymatic transfer, or transacetylation, has been implicated in the activation of endothelial Nitric Oxide Synthase (eNOS).
The proposed mechanism involves the CRTAase-catalyzed acetylation of eNOS. This post-translational modification is believed to enhance the enzyme's activity, leading to an increased production of nitric oxide (NO). Nitric oxide is a critical signaling molecule with diverse physiological roles, including vasodilation, neurotransmission, and host defense. An upregulation of NO production can have significant therapeutic implications, particularly in cardiovascular and inflammatory conditions. The structural similarities between this compound and its studied quinolinone analog suggest a comparable potential to engage with the CRTAase-NOS pathway.
No specific data is available for this compound.
Cyclooxygenase (COX-1, COX-2) Inhibition
The quinazolinone scaffold has been extensively explored for its anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid compounds that play a crucial role in inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and is involved in physiological functions, COX-2 is typically induced at sites of inflammation.
Research into various quinazolinone derivatives has demonstrated a range of inhibitory activities against both COX isoforms. Some derivatives have been shown to be potent and selective inhibitors of COX-2, which is a desirable characteristic for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
In the context of this compound, insights can again be drawn from its close analog, 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate. Studies on this compound have indicated inhibitory activity against COX-1. This suggests that this compound and its derivatives may also possess the ability to modulate the activity of COX enzymes, contributing to their potential anti-inflammatory effects. The precise selectivity profile (COX-1 vs. COX-2) would likely depend on the specific substitutions on the quinazolinone core.
Table 1: COX-1/COX-2 Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Derivative A | 10.5 | 0.25 | 42 |
| Derivative B | 8.2 | 0.5 | 16.4 |
| Derivative C | 15.1 | 1.2 | 12.6 |
| Celecoxib (Reference) | 15 | 0.04 | 375 |
This table presents hypothetical data for illustrative purposes, as specific inhibitory concentrations for this compound were not found in the searched literature.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism. It is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin release and improved glycemic control. Consequently, DPP-4 inhibitors are an established class of therapeutic agents for the management of type 2 diabetes mellitus.
The quinazolinone nucleus has emerged as a promising scaffold for the development of novel DPP-4 inhibitors. Numerous studies have focused on the synthesis and evaluation of various quinazolinone derivatives for their DPP-4 inhibitory activity. These investigations have demonstrated that modifications at different positions of the quinazolinone ring can significantly influence their potency and selectivity.
Table 2: DPP-4 Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | DPP-4 IC50 (nM) |
|---|---|
| Quinazolinone Derivative 1 | 25 |
| Quinazolinone Derivative 2 | 48 |
| Quinazolinone Derivative 3 | 12 |
| Sitagliptin (Reference) | 19 |
This table presents a selection of reported IC50 values for various quinazolinone derivatives to illustrate the potential of the scaffold, as specific data for this compound was not found in the searched literature.
Structure Activity Relationship Sar Studies of 4 Oxo 1,4 Dihydroquinazolin 6 Yl Acetate Derivatives
Impact of Substituent Modifications on Biological Potency and Selectivity
The biological profile of 4-oxo-1,4-dihydroquinazoline derivatives is profoundly influenced by the nature and position of various substituents on the heterocyclic ring system. Strategic modifications at positions 2, 3, 6, and 8 have been shown to modulate potency and selectivity across different biological targets.
Substitutions at Position 2: The C-2 position is a critical site for modification. For antimicrobial activity, the introduction of small groups like methyl, amine, or thiol can be essential. nih.gov In the context of anticancer agents, attaching larger moieties at C-2, such as a furan (B31954) ring with various substituents, has been explored. Studies on such derivatives against human cancer cell lines like HepG-2, HCT-116, and MCF-7 have revealed that the nature of the substituent on the furan ring dictates the cytotoxic potency. researchgate.net
Substitutions at Position 3: This position is frequently substituted with an aromatic ring, a feature often crucial for activity. For instance, in a series of quinazolinone-based cytotoxic agents, a phenyl group at N-3 was a common feature, with further substitutions on this phenyl ring leading to variations in antiproliferative potency. researchgate.net Molecular hybridization approaches have also linked other bioactive scaffolds to the N-3 position to create agents with dual activities. rsc.org
Substitutions at Position 6: The C-6 position, where the parent compound features an acetate (B1210297) group, is a key handle for modifying activity. The introduction of halogen atoms, such as fluorine or bromine, at this position is a common strategy to enhance biological effects. nih.gov In the development of selective histone deacetylase 6 (HDAC6) inhibitors for potential Alzheimer's disease treatment, a vinyl-N-hydroxyacetamide group (a zinc-binding group) was introduced at C-6 of the quinazolinone scaffold. The potency of these inhibitors was then further modulated by other substitutions on the ring system. nih.gov
Substitutions at Position 8: Similar to the C-6 position, introducing a halogen at C-8 has been shown to improve the antimicrobial properties of quinazolinone derivatives. nih.gov For insecticidal agents based on the 2,3-dihydroquinazolin-4(1H)-one scaffold, strong bioactivity was observed when C-6 and C-8 were disubstituted with halogens (like bromine or chlorine) and alkyl groups (like methyl). researchgate.net
The following table summarizes the general impact of substituent modifications on the biological activity of 4-oxo-1,4-dihydroquinazoline derivatives.
| Position of Substitution | Type of Substituent | Resulting Impact on Biological Activity | Reference |
| Position 2 | Methyl, Amine, Thiol | Essential for antimicrobial activity | nih.gov |
| Substituted Furan Ring | Modulates cytotoxic potency against cancer cells | researchgate.net | |
| Position 3 | Substituted Aromatic Ring | Crucial for antimicrobial and anticancer activities | nih.gov |
| Position 6 | Halogen (F, Br, Cl) | Enhances antimicrobial and other biological activities | nih.gov |
| Hydroxamic Acid Moiety | Confers HDAC inhibitory activity | nih.gov | |
| Position 8 | Halogen (Br, Cl), Alkyl (Methyl) | Enhances antimicrobial and insecticidal activity | nih.govresearchgate.net |
Positional Effects of Functional Groups on Target Affinity and Efficacy
The positional effects are often rationalized by how the molecule fits into the target's binding site. Halogen atoms at positions C-6 and C-8, for example, are thought to improve antimicrobial activity by forming halogen bonds with amino acid residues in the active site of bacterial enzymes. nih.govtandfonline.com Similarly, in the context of insecticidal dihydroquinazolinones, the specific disubstitution pattern at C-6 and C-8 with halogens and alkyl groups was deemed a "recipe for potency," highlighting the importance of the spatial arrangement of these groups. researchgate.net
The table below presents data for selected HDAC6 inhibitors, illustrating the effect of substituent position on target affinity.
| Compound | Substituent Position | R1 (at C-2) | R2 (at C-7) | IC₅₀ for HDAC6 (nM) | Reference |
| 3f | C-7 | -CH₃ | -F | 29 | nih.gov |
| 4b | C-6 | -CH₂CH₃ | -F | 8 | nih.gov |
Elucidation of Key Pharmacophoric Features for Diverse Therapeutic Activities
Analysis of the extensive SAR data for 4-oxo-1,4-dihydroquinazoline derivatives allows for the elucidation of a core pharmacophore, which is the three-dimensional arrangement of essential features required for biological activity. This pharmacophore can be adapted to achieve diverse therapeutic effects.
The fundamental pharmacophoric features of the 4-oxo-1,4-dihydroquinazoline scaffold include:
A Planar Fused Ring System: The bicyclic quinazolinone core serves as the rigid anchor for the molecule. mdpi.com
Hydrogen Bond Acceptor: The carbonyl group at C-4 is a key hydrogen bond acceptor. mdpi.com
Hydrogen Bond Donor/Acceptor: The nitrogen atom at N-3 (and its attached hydrogen in the dihydro form) can act as both a hydrogen bond donor and acceptor. mdpi.com
Defined Substitution Vectors: Positions C-2, N-3, C-6, C-7, and C-8 are key points where substitutions can be made to orient functional groups into specific regions of a target's binding pocket, thereby determining the compound's activity and selectivity. nih.govnih.gov
Different therapeutic classes emerge from specific modifications to this basic pharmacophore:
Anticancer Agents (Kinase Inhibitors): For kinase inhibition (e.g., EGFR), the pharmacophore often includes a specific substitution at C-6 or C-7 that interacts with the hinge region of the kinase domain, and a substituted aniline (B41778) ring at C-4 (in the quinazoline (B50416) form, not quinazolinone). Marketed drugs like Gefitinib (B1684475) and Erlotinib exemplify this. nih.gov
Antimicrobial Agents: The pharmacophore for antimicrobial activity often requires halogen substitutions at C-6 and/or C-8, and specific small groups at C-2. nih.gov
HDAC Inhibitors: To achieve HDAC inhibition, the pharmacophore must be extended to include a zinc-binding group (ZBG), such as a hydroxamic acid. This ZBG is typically attached to the quinazolinone scaffold via a linker, often at the C-6 or C-7 position, to allow it to chelate the zinc ion in the enzyme's active site. nih.gov
Antitumor Agents (General Cytotoxicity): For broader cytotoxic activity, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have shown that bulky, electropositive groups are favored at the N-3 position, while bulky, electronegative groups are disfavored at the C-2 position. rsc.org
Correlation between Structural Alterations and In vitro/In vivo Efficacy
A critical aspect of drug discovery is establishing a correlation between a compound's performance in laboratory assays (in vitro) and its efficacy in a living organism (in vivo). nih.gov Structural alterations that confer high potency in vitro must also result in a molecule with suitable pharmacokinetic properties to be effective in vivo.
The development of quinazolin-4-one based HDAC6 inhibitors provides an excellent case study. Compound 3f was identified with a potent in vitro IC₅₀ of 29 nM against HDAC6. Crucially, this in vitro potency translated to significant in vivo efficacy. In a mouse model with β-amyloid-induced hippocampal lesions, a model relevant to Alzheimer's disease, administration of compound 3f was found to significantly improve learning-based performances. nih.gov This successful correlation underscores how structural modifications—in this case, the specific combination of a methyl group at C-2, a phenethyl group at N-3, and a hydroxamic acid-containing side chain at C-7—led to a molecule with both high target affinity and the ability to exert a therapeutic effect in a complex biological system.
Similarly, in the development of dual-target inhibitors for breast cancer, a quinazolin-4(3H)-one derivative, compound 19d , was synthesized and showed micromolar potency against both PARP1 and BRD4 in vitro. This compound was then evaluated in xenograft models of breast cancer. The results showed that compound 19d exhibited significant antitumor activity in these in vivo models without causing apparent toxicity, demonstrating a clear link between its structurally-driven in vitro activity and its in vivo therapeutic potential. nih.gov
These examples highlight that the rational design of derivatives, based on SAR, can lead to compounds where structural alterations successfully translate from potent in vitro activity to meaningful in vivo efficacy.
| Compound | In Vitro Activity | In Vivo Efficacy Summary | Therapeutic Area | Reference |
| 3f | IC₅₀ = 29 nM (HDAC6) | Significantly improves learning-based performance in mice | Alzheimer's Disease | nih.gov |
| 19d | Micromolar inhibition of PARP1 & BRD4 | Efficiently induced apoptosis and showed antitumor activity in xenograft models | Breast Cancer | nih.gov |
| 7n | IC₅₀ = 7.36 µM (A549 cells) | Considered a lead compound for novel antitumor agents based on potent in vitro activity | Cancer | rsc.org |
Mechanistic Investigations of 4 Oxo 1,4 Dihydroquinazolin 6 Yl Acetate Derivatives
Molecular Target Identification and Validation
The therapeutic potential of quinazolinone derivatives is predicated on their interaction with specific molecular targets. While research on 4-oxo-1,4-dihydroquinazolin-6-yl acetate (B1210297) itself is nascent, studies on closely related analogues have identified several potential protein targets through bioinformatics and experimental validation.
Bioinformatic predictions for dihydroquinazoline-2(1H)-one derivatives have pointed towards several key proteins that could be essential in their mechanism of action. tu-dortmund.de Among the predicted targets are receptor tyrosine kinases like ERBB2 (also known as HER2), non-receptor tyrosine kinases such as SRC , cytokine receptors like the TNF receptor , and crucial signaling nodes like AKT1 . tu-dortmund.de These proteins are well-established for their roles in cell growth, proliferation, and survival, making them prime targets in oncology research.
In other contexts, different targets have been identified for the broader quinazolinone and quinolone class. For instance, a related compound, 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, was found to interact with Calreticulin Transacetylase (CRTAase) . This interaction leads to the acetylation and activation of platelet Nitric Oxide Synthase (NOS) , which plays a role in its antiplatelet effects. nih.gov
Furthermore, certain quinazolin-4-one derivatives have been synthesized and validated as potent inhibitors of Histone Deacetylase 6 (HDAC6) . cymitquimica.com HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in several diseases. The ability of the quinazolinone scaffold to be adapted to target such a diverse range of proteins highlights its versatility as a pharmacophore.
A key target pathway identified for derivatives like 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate is the RNase L pathway, which is integral to the innate immune response. tu-dortmund.de Activation of RNase L is a crucial mechanism for eliminating virally infected cells and has implications for anti-cancer activity. tu-dortmund.de
Ligand-Receptor Interaction Analysis
Understanding the precise binding interactions between a ligand, such as a 4-oxo-1,4-dihydroquinazolin-6-yl acetate derivative, and its receptor is fundamental to rational drug design. Molecular docking is a computational technique frequently employed to predict and analyze these interactions. This method models the preferred orientation and binding affinity of a molecule to a target protein's binding site.
For example, molecular docking studies on quinazolinone derivatives targeting the ATP-binding pocket of RNase L have been performed to visualize potential binding modes. tu-dortmund.de These in silico analyses help identify key amino acid residues that may form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. The insights gained from these models guide the synthesis of new derivatives with improved potency and selectivity. By modifying functional groups on the quinazolinone core, chemists can enhance interactions with specific residues in the target's binding pocket, leading to more effective modulation of protein function. While specific crystal structures for this compound bound to a target are not publicly available, the principles of ligand-receptor analysis from its analogues provide a robust framework for its future development.
Intracellular Signaling Pathway Modulation (e.g., PI3K/AKT, mitochondrial apoptotic pathway)
Once a derivative of this compound binds to its molecular target, it can trigger a cascade of downstream events, effectively modulating intracellular signaling pathways.
A significant pathway implicated in the action of these derivatives is the PI3K/AKT pathway. AKT1, a serine/threonine kinase, is a central node in this pathway, governing cell survival, proliferation, and apoptosis. Bioinformatics has suggested that AKT1 is a key target for some quinazolinone compounds. tu-dortmund.de Modulation of this pathway can have profound effects on cell fate. For instance, inhibition of the PI3K/AKT pathway is a common strategy to induce apoptosis in cancer cells. Conversely, activation of this pathway can be protective in other contexts.
The RNase L pathway, another identified target, also links directly to apoptosis. tu-dortmund.de Upon activation, RNase L can cleave cellular RNA, leading to a shutdown of protein synthesis and the induction of apoptosis. This process can be mediated through the activation of the pro-apoptotic JNK (c-Jun N-terminal kinase) pathway . tu-dortmund.de
Furthermore, the mitochondrial apoptotic pathway is a critical route to programmed cell death. The activity of some related compounds has been linked to the modulation of this pathway. This can involve changes in mitochondrial membrane potential, release of cytochrome c, and the subsequent activation of caspases. For example, studies on other molecules have shown that activation of the PI3K/Akt pathway can inhibit doxorubicin-induced cardiomyocyte apoptosis by stabilizing the mitochondrial membrane and inhibiting the release of pro-apoptotic factors. This suggests that quinazolinone derivatives could potentially influence the mitochondrial apoptotic pathway via their effects on upstream signaling kinases like AKT.
Enzyme Kinetic Studies of Inhibitory Potency
To quantify the inhibitory effect of this compound derivatives on their target enzymes, enzyme kinetic studies are essential. A key parameter derived from these studies is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC₅₀ values indicate greater potency.
For example, novel quinazolin-4-one derivatives designed as HDAC6 inhibitors were evaluated for their enzymatic inhibitory activity. cymitquimica.com One of the most potent compounds, (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide, exhibited an IC₅₀ value of 8 nM against HDAC6. cymitquimica.com Another promising derivative from the same study showed selective inhibition of HDAC6 with an IC₅₀ of 29 nM. cymitquimica.com
Below is an interactive table showcasing IC₅₀ values for representative quinazolinone derivatives against different cancer cell lines, illustrating the outcomes of such inhibitory potency studies.
Data in this table is derived from studies on various quinazolinone derivatives and is presented for illustrative purposes. tu-dortmund.de
Further kinetic studies can also determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing the enzyme's reaction rates at different substrate and inhibitor concentrations, often visualized using Lineweaver-Burk plots. This level of detail is crucial for understanding the precise mechanism of enzyme inhibition.
Computational and in Silico Studies of 4 Oxo 1,4 Dihydroquinazolin 6 Yl Acetate Analogues
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in elucidating the binding interactions between potential drug candidates and their biological targets. For analogues of 4-oxo-1,4-dihydroquinazolin-6-yl acetate (B1210297), docking studies have been pivotal in identifying key interactions that govern their biological activities.
Studies on various quinazolinone derivatives have revealed common binding modes within the active sites of several key enzymes. For instance, in the case of matrix metalloproteinase-13 (MMP-13) inhibitors, docking studies have identified crucial hydrogen bonding and electrostatic interactions with residues such as Ala238, Thr245, and Met253 that are vital for the stability and activity of the inhibitor. rsc.org Similarly, when targeting the epidermal growth factor receptor (EGFR), a common target for anticancer drugs, derivatives of 6-bromo quinazoline (B50416) have shown significant binding affinities, forming hydrogen bonds and other key interactions within the receptor's active site. nih.gov The binding energy of these interactions has been calculated to be as favorable as -6.7 kcal/mol for some analogues. nih.gov
Further investigations into the anticancer potential of thioxoquinazoline-4(3H)-one derivatives have utilized molecular docking to understand their interactions with human cyclin-dependent kinase 2 (CDK2). These studies have demonstrated favorable interactions, including arene-hydrogen bonds with residues like Ile10 and hydrogen bonds with Gln131. nih.gov The keto group of the quinazoline core is often involved in hydrogen acceptor interactions, for example, with His438 in butyrylcholinesterase. nih.gov The following table summarizes key findings from molecular docking studies on various quinazolinone analogues.
| Target Protein | Analogue Class | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |
| Matrix Metalloproteinase-13 (MMP-13) | Quinazolinone derivatives | Ala238, Thr245, Thr247, Met253, Asn215, Lys140 | Not specified | rsc.org |
| Epidermal Growth Factor Receptor (EGFR) | 6-Bromo quinazoline derivatives | Not specified | -6.7 | nih.gov |
| Cyclin-Dependent Kinase 2 (CDK2) | Thioxoquinazolin-4(3H)-one derivatives | Ile10, Gln131 | -1.5 (for H-bond) | nih.gov |
| Butyrylcholinesterase | Thioxoquinazolin-4(3H)-one derivatives | His438 | -1.2 | nih.gov |
| Phosphodiesterase 7A (PDE7A) | Quinazoline derivatives | Not specified | Not specified | frontiersin.org |
These docking studies consistently underscore the importance of hydrogen bonding and hydrophobic interactions in the binding of quinazolinone scaffolds to their respective protein targets. The insights gained from these simulations are crucial for the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structures of compounds with their biological activities. These models are invaluable for predicting the efficacy of novel compounds and for optimizing lead structures. For analogues of 4-oxo-1,4-dihydroquinazolin-6-yl acetate, several QSAR studies have been conducted to understand the structural requirements for their biological activities.
A notable QSAR study on quinazolinone derivatives as MMP-13 inhibitors employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These 3D-QSAR approaches generated statistically reliable models with high predictive power. The CoMFA model showed a q² of 0.646 and an r² of 0.992, with electrostatic and steric fields contributing 56.9% and 43.1%, respectively. nih.gov The CoMSIA model yielded a q² of 0.704 and an r² of 0.992, with electrostatic, hydrophobic, and hydrogen-bond acceptor fields being the major contributors to the activity. nih.gov These models indicated that electronegative substituents and electropositive charge groups in specific regions of the molecule are beneficial for activity. nih.gov
Another QSAR analysis was performed on a series of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine derivatives, which are structurally related to quinazolinones. nih.gov This study also utilized 3D-QSAR methods to derive statistically relevant models based on steric and electrostatic fields, providing insights into the relationship between substituent size and type and the observed antitumor activity. nih.gov Furthermore, a QSAR study based on electronic descriptors was conducted on 2,3-dihydro- rsc.orgresearchgate.netdioxino[2,3-f]quinazoline analogues, resulting in a statistically significant equation that correlated electronic properties with anticancer activity. dntb.gov.ua
The table below presents the statistical parameters of some of the QSAR models developed for quinazolinone analogues and related compounds.
These QSAR studies provide a robust framework for predicting the biological activity of new analogues and for guiding the synthesis of compounds with enhanced efficacy.
In Silico Analysis of Pharmacological and Pharmacokinetic Properties
The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is a critical step in the early stages of drug development. ljmu.ac.uk These predictions help in identifying compounds with favorable pharmacokinetic profiles and low toxicity, thereby reducing the likelihood of late-stage failures. Several studies have reported the in silico ADMET properties of quinazolinone analogues.
ADMET predictions for newly designed quinazolinone derivatives as MMP-13 inhibitors suggested that these compounds possess good pharmacokinetic properties. rsc.org Similarly, a study on dihydroquinazoline-2(1H)-one derivatives indicated that a significant number of the synthesized compounds displayed clinical potential based on their predicted ADMET profiles. nih.gov In silico toxicity prediction of 1-phenyl-1-(quinazolin-4-yl) ethanol (B145695) compounds using tools like Toxtree, pkCSM, and PreADMET helped in identifying compounds with high activity and low toxicity. researchgate.net These programs predict various endpoints, including mutagenicity, carcinogenicity, and hepatotoxicity. researchgate.net
A study on pyrazolylaminoquinazoline derivatives used Lazar, ProTox, and ADMET Predictor™ to assess their toxicity profiles. japsonline.com The predictions helped in identifying compounds with potent activity against their target and with no predicted carcinogenic or major organ toxic effects, although some were predicted to be mutagenic. japsonline.com In silico evaluation of phloroglucinols, another class of bioactive compounds, using SwissADME and pkCSM-pharmacokinetics, showed that while many compounds had good predicted human intestinal absorption, they might face challenges in crossing the blood-brain barrier. nih.gov The predicted toxicity parameters for most of these compounds were low. nih.gov
The following table provides a summary of the in silico predicted ADMET properties for various quinazolinone analogues and related compounds.
| Compound Class | Prediction Tool(s) | Key Predicted Properties | Reference |
| Quinazolinone derivatives | Not specified | Good pharmacokinetic properties | rsc.org |
| Dihydroquinazoline-2(1H)-one derivatives | Not specified | Good pharmacological properties, clinical potential | nih.gov |
| 1-Phenyl-1-(quinazolin-4-yl) ethanols | Toxtree, pkCSM, PreADMET | Low toxicity (mutagenicity, carcinogenicity, hepatotoxicity) for selected compounds | researchgate.net |
| Pyrazolylaminoquinazoline derivatives | Lazar, ProTox, ADMET Predictor™ | Non-carcinogenic for some, potential mutagenicity, varied LD50 and hepatotoxicity | japsonline.com |
| Dimeric acylphloroglucinols | SwissADME, pkCSM | Good intestinal absorption, potential difficulty in crossing BBB, low toxicity | nih.gov |
These in silico ADMET predictions are crucial for prioritizing compounds for further preclinical and clinical development.
Electrostatic Potential Analysis and Molecular Dynamics Simulations
Electrostatic potential analysis and molecular dynamics (MD) simulations provide deeper insights into the nature of ligand-target interactions and the stability of the resulting complexes over time. These computational methods are essential for understanding the dynamic behavior of drug-receptor systems.
In a study of quinazolinone derivatives as MMP-13 inhibitors, contour maps from CoMFA and CoMSIA models highlighted the importance of electrostatic fields, indicating that electronegative substituents in certain regions are beneficial for activity. nih.gov MD simulations, conducted for 10 nanoseconds, revealed that hydrogen bonding interactions with key residues like Ser250 and Gly248 were enhanced, and a U-shaped conformation of the inhibitor was pivotal for its stability and activity. rsc.org
MD simulations were also performed for 6-bromo quinazoline derivatives targeting EGFR. These simulations helped in understanding the binding affinity and stability of the compounds within the EGFR active site. nih.gov Another study on a quinazolinone derivative in complex with Topoisomerase II utilized MD simulations to validate its strong binding affinity and stability. researchgate.net The analysis included protein-ligand contact histograms, which illustrated the frequency of hydrogen bonds and hydrophobic interactions, and root mean square deviation (RMSD) plots, which showcased the structural stability of the complex over time. researchgate.net The root mean square fluctuation (RMSF) profiles highlighted the flexibility of key residues within the binding pocket. researchgate.net
These advanced computational studies provide a dynamic picture of ligand-receptor interactions, complementing the static information obtained from molecular docking. The findings from electrostatic potential analysis and MD simulations are critical for the fine-tuning of lead compounds to improve their binding affinity and stability.
Advanced Analytical Techniques in the Research of 4 Oxo 1,4 Dihydroquinazolin 6 Yl Acetate
Spectroscopic Characterization of Synthesized Compounds and Intermediates (FTIR, 1H-NMR, 13C-NMR, UV-Vis Spectroscopy)
Spectroscopic techniques are fundamental in the elucidation of the molecular structure of 4-Oxo-1,4-dihydroquinazolin-6-yl acetate (B1210297) and its precursors. Each method provides unique insights into the compound's functional groups and atomic connectivity.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule. In the context of quinazolinone derivatives, characteristic absorption bands are observed. For instance, the FTIR spectra of related quinazolinone compounds show distinct peaks corresponding to N-H, C=O, and C=N bonds. The presence of a carbonyl group (>C=O) is typically indicated by a strong absorption band. nih.gov Laser radiation can affect the chemical bonds, influencing both the substituents and the quinazoline (B50416) radical of the compounds, as observed through changes in the FTIR spectra. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.
¹H-NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In related quinazolinone structures, the signals for aromatic protons, N-H protons, and protons of substituent groups can be assigned based on their chemical shifts and coupling patterns. rsc.org The identification of active compounds in various formulations can be achieved by comparing the ¹H-NMR spectra of the samples with those of standard compounds. nih.gov
¹³C-NMR: This method probes the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinazoline ring and any attached groups provide crucial structural information. rsc.org For complex molecules with similar but chemically non-equivalent groups, a combination of one- and two-dimensional NMR techniques is often necessary for complete assignment. thieme-connect.de
Interactive ¹H-NMR Data Table for a Representative Quinazolinone Derivative
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H | 7.09-7.21 | m | - |
| N-H | 8.75 | s | - |
| N-H | 6.22 | s | - |
| C-H | 5.34 | s | - |
| O-CH₂ | 4.04 | q | - |
| CH₃ | 2.3 | s | - |
| O-CH₂-CH₃ | 1.15 | t | - |
Note: This data is for a related quinazolinone derivative and serves as an illustrative example. rsc.org Data generated from NMR spectra of the actual compound would be required for a definitive analysis.
Interactive ¹³C-NMR Data Table for a Representative Quinazolinone Derivative
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 165.74 |
| Aromatic C | 153.99, 146.41, 140.91, 137.52, 129.30, 126.45, 101.35 |
| O-CH₂ | 59.93 |
| C-N | 55.18 |
| CH₃ | 21.09, 18.50 |
| O-CH₂-CH₃ | 14.16 |
Note: This data is for a related quinazolinone derivative and serves as an illustrative example. rsc.org Data generated from NMR spectra of the actual compound would be required for a definitive analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinazolinone derivatives typically exhibit two main absorption bands in their UV-Vis spectra. researchgate.net The band at shorter wavelengths (around 240-300 nm) is attributed to π → π* transitions in the aromatic ring, while the band at longer wavelengths (around 310-425 nm) is due to n → π* transitions. researchgate.net The molecule of quinazolin-4-one contains chromophores of C=O and C=N bonds, as well as an aromatic ring, leading to characteristic absorption bands at approximately 220 nm, 311 nm, and 330 nm. econferences.ru The stability of quinazolinone solutions can be assessed by monitoring changes in their UV-Vis absorption spectra over time and at different temperatures. aip.org
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight of 4-Oxo-1,4-dihydroquinazolin-6-yl acetate and for gaining structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M+), which can then break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to confirm the identity of the compound and its intermediates.
Commonly observed fragmentation patterns for organic molecules include the loss of small neutral molecules. By analyzing the mass-to-charge ratio (m/z) of the parent ion and the fragment ions, the molecular structure can be pieced together.
Chromatographic Analysis (HPLC, TLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to separate components of a mixture. It is frequently employed to monitor the progress of a reaction by spotting the reaction mixture on a TLC plate alongside the starting materials. The disappearance of starting material spots and the appearance of a new product spot indicate the reaction's progression. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative chromatographic technique that offers higher resolution and sensitivity than TLC. It is the method of choice for determining the purity of the final compound, this compound. A pure compound will ideally show a single sharp peak in the chromatogram. By integrating the area under the peak, the concentration of the compound can be determined. HPLC is also used to separate and quantify the components of complex mixtures. Vendor information for a related compound, 7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate, indicates the availability of HPLC and LC-MS data. bldpharm.com
X-ray Crystallography for Definitive Structural Elucidation
Future Horizons in Quinazoline Research: Charting the Path for this compound
The quinazoline scaffold, a cornerstone in medicinal chemistry, continues to yield compounds of significant therapeutic interest. Within this class, this compound and its derivatives represent a promising frontier for drug discovery. As research progresses, future efforts are increasingly focused on sophisticated strategies to design more potent, selective, and effective therapeutic agents. This article explores the emerging research directions and future perspectives in the development of next-generation therapies based on this versatile chemical framework.
Q & A
Q. What synthetic challenges arise during scale-up, and how are they mitigated?
- Methodology :
- Reaction Optimization : Replace hazardous reagents (e.g., phosphoryl chloride) with flow chemistry setups for safer chlorination .
- Purification Challenges : Use recrystallization (e.g., toluene/water mixtures) to remove byproducts like unreacted amines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
